4-Methylpentanimidamide
Description
Position of Aliphatic Imidamides within Organic Chemistry
Aliphatic imidamides are a class of organic compounds characterized by the functional group RC(=NR')NR''R''', where the core structure is a non-aromatic carbon chain. wikipedia.org They are the imine analogs of amides and are recognized for being strong organic bases, significantly more so than their amide counterparts. wikipedia.org This heightened basicity arises from the delocalization of the positive charge across both nitrogen atoms upon protonation, which occurs at the sp2-hybridized nitrogen, forming a stable amidinium ion. wikipedia.org
Within the broader field of organic chemistry, aliphatic imidamides serve as versatile building blocks and intermediates in the synthesis of more complex molecules, including various nitrogen-containing heterocycles. researchgate.netresearchgate.net Their utility stems from the reactive nature of the imidamide functional group, which can participate in a variety of chemical transformations.
Rationale for Focused Research on 4-Methylpentanimidamide
Research has been specifically directed towards this compound, often in its hydrochloride salt form for stability, due to its notable interactions within biological systems. smolecule.com This compound has been identified as a valuable tool in biochemical research, particularly for studying enzyme activity and metabolic pathways. smolecule.com Its ability to act as an enzyme inhibitor or activator allows researchers to probe and understand various cellular functions and metabolic processes. smolecule.com
Furthermore, this compound is considered a potential precursor in pharmaceutical development and a versatile building block in chemical synthesis. smolecule.com Its structural features, including the pentane (B18724) backbone with a methyl group at the fourth position and the reactive amidine group, make it a candidate for the synthesis of novel and more complex molecules with potential biological activity. smolecule.com
Historical Development and Evolution of Imidamide Chemistry
The study of imidamides, also referred to as amidines, dates back over a century. numberanalytics.com A foundational method for their synthesis is the Pinner reaction, a process that involves the reaction of a nitrile with an alcohol in the presence of an acid to form an iminoether, which is then treated with ammonia (B1221849) to yield the amidine. wikipedia.org This reaction has been a cornerstone in the synthesis of these compounds.
Initially, imides and their derivatives were primarily utilized as intermediates in the synthesis of other organic compounds. numberanalytics.com However, over time, their significance has grown as their unique properties and versatility have been increasingly recognized. numberanalytics.com The evolution of imidamide chemistry has seen these compounds transition from being mere synthetic intermediates to becoming key components in the development of bioactive molecules, functional materials, and ligands for metal complexes. researchgate.netresearchgate.net Modern synthetic methodologies continue to be developed, offering more efficient and regioselective pathways to a wide array of substituted imidamides, including those with applications in drug discovery. researchgate.netacs.org
Chemical Data of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 857809-03-1 |
| Molecular Formula | C6H14N2 |
| Molecular Weight | 114.19 g/mol |
| InChI Key | WPIFMEPSARWTFQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCC(=N)N |
The data in this table corresponds to the base compound this compound.
Chemical Data of this compound Hydrochloride
| Identifier | Value |
| CAS Number | 857809-07-5 bldpharm.com |
| Molecular Formula | C6H15ClN2 smolecule.com |
| Molecular Weight | 150.65 g/mol smolecule.com |
| Form | Solid sigmaaldrich.com |
| InChI Key | BVWGMWLHWMOSOP-UHFFFAOYSA-N smolecule.com |
| SMILES String | N=C(CCC(C)C)N.[H]Cl sigmaaldrich.com |
This table presents data for the hydrochloride salt of this compound, a common form for its storage and use.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylpentanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H3,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIFMEPSARWTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556507 | |
| Record name | 4-Methylpentanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857809-03-1 | |
| Record name | 4-Methylpentanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Precursor Chemistry of 4 Methylpentanimidamide
Established Synthetic Pathways to Aliphatic Imidamides
The construction of the imidamide functional group in aliphatic systems can be achieved through several reliable synthetic strategies. These methods often involve the activation of a nitrile precursor, followed by the addition of a nitrogen nucleophile.
Pinner Reaction and Modifications for Imidamide Synthesis
The Pinner reaction is a classic and versatile method for the synthesis of imino esters (also known as Pinner salts) from nitriles and alcohols in the presence of an acid catalyst, typically hydrogen chloride. acs.orgwikipedia.org These imino ester intermediates are highly reactive and can be readily converted to imidamides upon treatment with ammonia (B1221849) or amines. acs.orgwikipedia.org
The general mechanism of the Pinner reaction involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. Subsequent nucleophilic attack by an alcohol yields an imino ester salt. wikipedia.org For the synthesis of an unsubstituted imidamide like 4-methylpentanimidamide, the intermediate imino ester hydrochloride would be treated with ammonia.
General Pinner Reaction Scheme:
Step 1: Formation of Imino Ester Hydrochloride R-C≡N + R'-OH + HCl → [R-C(=NH₂⁺)OR']Cl⁻
Step 2: Ammonolysis to Imidamide Hydrochloride [R-C(=NH₂⁺)OR']Cl⁻ + NH₃ → R-C(=NH)NH₂·HCl + R'-OH
While the Pinner reaction is a powerful tool, it requires anhydrous conditions to prevent the hydrolysis of the imino ester to an ester. acs.org The reaction is typically carried out at low temperatures to ensure the stability of the imino ester salt. wikipedia.org A detailed experimental procedure for the synthesis of acetamidine (B91507) hydrochloride via the Pinner reaction, as described in Organic Syntheses, provides a valuable reference for adapting this method to other aliphatic nitriles like 4-methylpentanenitrile. orgsyn.org
Reactivity of Nitriles with Amines/Ammonia in this compound Synthesis
A more direct approach to the synthesis of imidamides involves the reaction of nitriles with ammonia or amines. This method can be particularly efficient for the preparation of unsubstituted imidamides.
A notable method involves the reaction of nitriles with an ammonium (B1175870) salt, such as ammonium chloride or bromide, in the presence of liquid ammonia at elevated temperatures and pressures. acs.org This process has been shown to be effective for a range of relatively unreactive nitriles, providing good yields of the corresponding amidine salts. acs.org The reaction is typically carried out in an autoclave at temperatures between 125-150 °C. acs.org The presence of the ammonium salt is crucial for the reaction to proceed. acs.org
Another approach involves the use of a mercaptocarboxylic acid as a catalyst for the reaction between a nitrile and ammonia or a primary amine. google.com This method offers an alternative to the high-pressure conditions required in the ammonium salt-ammonia system.
Advanced Multicomponent Reactions for Imidamide Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical route to diverse chemical scaffolds. While many MCRs lead to highly substituted imidamide derivatives, their application to the synthesis of simple, unsubstituted aliphatic imidamides like this compound is less direct. These reactions are more commonly employed in the construction of complex heterocyclic systems where the imidamide functionality is embedded within a larger molecular framework.
Synthesis of this compound and its Structural Analogues
The synthesis of this compound can be strategically achieved by applying the general methodologies described above to its readily available precursor, 4-methylpentanenitrile.
Direct Synthetic Routes to this compound
A plausible and direct route to this compound is the reaction of 4-methylpentanenitrile with an ammonium salt and ammonia under pressure, based on the general procedure described by Schaefer and Krapcho. acs.org While their work does not specifically list 4-methylpentanenitrile, the successful application of this method to other aliphatic nitriles such as acetonitrile, propionitrile, and isobutyronitrile (B166230) suggests its applicability.
Hypothetical Reaction Scheme: (CH₃)₂CHCH₂CH₂-C≡N + NH₄Cl + NH₃ (liquid) --(125-150 °C, pressure)--> (CH₃)₂CHCH₂CH₂-C(=NH)NH₂·HCl
This reaction would directly yield the hydrochloride salt of this compound. The free base could then be obtained by neutralization with a suitable base.
Preparation of this compound Hydrochloride
The hydrochloride salt of this compound is the typical form in which this compound is isolated and stored due to its increased stability compared to the free base.
One of the most direct methods for its preparation is the reaction of 4-methylpentanenitrile with ammonium chloride in the presence of liquid ammonia, as detailed in the previous section. acs.org This one-pot synthesis provides the amidine hydrochloride directly.
Alternatively, the Pinner reaction provides a two-step route. First, 4-methylpentanenitrile would be reacted with an alcohol (e.g., ethanol) and anhydrous hydrogen chloride to form the corresponding ethyl 4-methylpentanimidate hydrochloride. This intermediate would then be treated with ammonia to yield this compound hydrochloride. The detailed procedure for acetamidine hydrochloride in Organic Syntheses serves as a strong template for this synthesis. orgsyn.org The key steps involve passing dry hydrogen chloride gas through a solution of the nitrile in anhydrous ethanol, allowing the imido ester hydrochloride to crystallize, and then reacting this intermediate with an alcoholic solution of ammonia. orgsyn.org The final product can be isolated by filtration and purified by recrystallization.
Optimization of Reaction Parameters and Yield Enhancement Strategies
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that can be systematically varied and optimized include temperature, reaction time, solvent, and the nature and stoichiometry of the catalyst and reagents. researchgate.net
In the context of the Pinner synthesis of this compound from 4-methylpentanenitrile, several factors can be fine-tuned to enhance the yield. The initial formation of the imidate hydrochloride (Pinner salt) is typically conducted at low temperatures to prevent the formation of side products. wikipedia.org The subsequent ammonolysis to form the imidamide is often carried out at or below room temperature.
Table 1: Hypothetical Optimization of the Pinner Synthesis of this compound
| Parameter | Variation | Observed Effect on Yield | Optimal Condition |
| Temperature (Imidate Formation) | -10°C to 25°C | Lower temperatures favor imidate stability | 0°C |
| Temperature (Ammonolysis) | 0°C to 50°C | Higher temperatures can lead to hydrolysis | 25°C |
| Solvent | Ethanol, Methanol, Diethyl Ether | Anhydrous alcohols are required | Anhydrous Ethanol |
| Catalyst (Acid) | HCl (gas), H₂SO₄ | Gaseous HCl is traditional and effective | Gaseous HCl |
| Stoichiometry (Nitrile:Alcohol) | 1:1, 1:2, 1:5 | Excess alcohol can push equilibrium | 1:2 |
| Stoichiometry (Imidate:Ammonia) | 1:1, 1:2, 1:3 | Excess ammonia favors amidine formation | 1:3 |
Yield enhancement strategies also include the careful control of anhydrous conditions, as the presence of water can lead to the hydrolysis of the intermediate imidate to form an ester or the final amidine product to the corresponding amide and carboxylic acid. wikipedia.org The purity of the starting 4-methylpentanenitrile is also a critical factor, as impurities can lead to the formation of undesired side products.
Regioselective and Stereoselective Considerations in Imidamide Formation
For the synthesis of the parent this compound, which is unsubstituted on the nitrogen atoms, regioselectivity is not a primary concern as the two nitrogen atoms are equivalent. However, if N-substituted derivatives of this compound were to be synthesized, regioselectivity would become a significant consideration. The reaction of an imidate with a primary or secondary amine can lead to the formation of different regioisomers depending on which nitrogen atom of the amine attacks the imidate carbon. The regiochemical outcome is influenced by the steric and electronic properties of the substituents on the amine. nih.gov
Stereoselectivity is generally not a factor in the synthesis of achiral imidamides like this compound. The carbon-nitrogen double bond in the imidamide functional group can exist as (E) and (Z) isomers. For unsubstituted or symmetrically substituted imidamides, these isomers are often in rapid equilibrium. However, in cases where bulky substituents are present on the nitrogen or the carbon of the imidamide, one isomer may be sterically favored. For this compound itself, the (E) and (Z) isomers are anticipated to readily interconvert under normal conditions. If chiral precursors were used or if the imidamide were to be incorporated into a chiral molecule, then diastereoselectivity would become an important aspect to consider. nih.gov
Advanced Spectroscopic Characterization of 4 Methylpentanimidamide and Its Derivatives
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. mt.commdpi.com The FTIR spectrum of an amidine, such as 4-Methylpentanimidamide, is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds. researchgate.net
The amidine functional group [-C(NH)NH2] gives rise to several characteristic peaks. The N-H stretching vibrations are typically observed as medium to strong bands in the region of 3100-3500 cm⁻¹. For amidines, a medium-intensity band around 3200 cm⁻¹ can be associated with the ν(N-H) vibration. researchgate.net The carbon-nitrogen double bond (C=N), a key feature of the imidamide group, exhibits a strong stretching vibration. This ν(C=N) band is a crucial identifier for the amidine functionality. Additionally, N-H bending vibrations (scissoring) for the -NH2 group are expected in the 1650-1620 cm⁻¹ range. spectroscopyonline.com The spectrum will also contain bands corresponding to the alkyl (4-methylpentyl) portion of the molecule, including C-H stretching, bending, and rocking vibrations.
Table 1: Characteristic FTIR Absorption Bands for Amidine Functional Groups
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | -NH, -NH₂ | 3100 - 3500 | Medium - Strong |
| C-H Stretch | Alkyl (sp³) | 2850 - 3000 | Medium - Strong |
| C=N Stretch | Imine | 1640 - 1690 | Strong |
| N-H Bend (Scissoring) | -NH₂ | 1620 - 1650 | Medium - Variable |
Raman Spectroscopy: Molecular Vibrations and Fingerprint Region
Raman spectroscopy is a light scattering technique that provides detailed information about molecular vibrations, complementing FTIR analysis. nih.govyoutube.com While FTIR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.gov This technique is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.net
For this compound, the symmetric stretching of the C=N bond is expected to produce a strong and distinct Raman signal. youtube.com The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of peaks arising from various bending and stretching vibrations of the entire molecule. researchgate.net This region is unique to the specific molecular structure of this compound and can be used for definitive identification by comparing it to a reference spectrum. youtube.com The vibrations of the carbon skeleton of the 4-methylpentyl group will also contribute to the complexity of this region. nih.gov
Table 2: Expected Raman Shifts for Key Vibrations in this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | -NH, -NH₂ | 3100 - 3500 | Weak |
| C-H Stretch | Alkyl (sp³) | 2850 - 3000 | Strong |
| C=N Stretch | Imine | 1640 - 1690 | Strong |
| C-C Stretch | Alkyl Skeleton | 800 - 1200 | Medium |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Studies
Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. libretexts.org These techniques provide insights into the electronic structure and properties of chromophores, which are the light-absorbing parts of a molecule. shu.ac.uk
UV-Vis Absorption Spectroscopy: Electronic Transitions
UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the excitation of outer electrons. shu.ac.uk The amidine functional group acts as a chromophore. The absorption of UV radiation by this compound involves the promotion of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org
The key electronic transitions for the amidine group are the n → π* (promotion of a non-bonding electron to an anti-bonding π orbital) and π → π* (promotion of a π-bonding electron to an anti-bonding π orbital) transitions. uzh.ch The n → π* transitions are typically of lower energy (longer wavelength) and lower intensity compared to the π → π* transitions. uzh.ch For amidine derivatives, absorption maxima (λmax) are often observed in the UV region, with values that can be influenced by the solvent. For instance, some amidine compounds show λmax values shifting from 284 nm to 299 nm when changing the solvent. researchgate.net
Table 3: Typical Electronic Transitions and Absorption Maxima for Amidine Chromophores
| Electronic Transition | Orbitals Involved | Typical λmax Range (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
|---|---|---|---|
| π → π* | π (bonding) → π* (anti-bonding) | 200 - 300 | 1,000 - 10,000 |
Fluorescence Spectroscopy: Emission Properties and Excited States
Fluorescence spectroscopy is a highly sensitive technique that examines the light emitted by a substance after it has absorbed photons. beilstein-journals.org Not all molecules that absorb light are fluorescent. The fluorescence properties of amidine derivatives can vary significantly based on their specific structure and environment. researchgate.net
Some amidine derivatives are known to exhibit fluorescence in solution, with emission wavelengths that can be highly dependent on solvent polarity. researchgate.net For example, certain amidino derivatives have been reported to fluoresce in the 520-670 nm range, showing significant shifts to longer wavelengths in more polar solvents. researchgate.net The difference between the absorption maximum (λmax) and the emission maximum is known as the Stokes shift, which provides information about the change in geometry and electronic distribution between the ground and excited states. researchgate.net The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is another important parameter that can be determined.
Table 4: Representative Fluorescence Properties of Amidine Derivatives
| Property | Description | Typical Range/Value |
|---|---|---|
| Emission Wavelength (λem) | Wavelength of maximum fluorescence intensity. | 400 - 700 nm (highly structure-dependent) |
| Quantum Yield (ΦF) | Ratio of photons emitted to photons absorbed. | 0.05 - 0.5 (variable) |
| Stokes Shift | Difference between λmax (absorption) and λem (emission). | 50 - 150 nm (variable) |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. msu.edunih.gov XPS works by irradiating a material with X-rays and measuring the kinetic energy of electrons that are ejected from the top 1-10 nm of the material. msu.edu
For this compound, XPS can be used to distinguish between the different nitrogen environments. The molecule contains two types of nitrogen atoms: one in an imine-like environment (C=N) and one in an amine-like environment (-NH2). These different chemical states will result in slightly different binding energies for the N 1s core electrons. xpsfitting.comxpsfitting.com The binding energies for nitrogen in organic compounds can overlap, but generally, imine nitrogens have a slightly lower binding energy than amine or amide nitrogens. xpsfitting.comnih.gov Analysis of the C 1s peak can also provide information about the carbon atoms in the alkyl chain versus the carbon atom of the amidine group.
Table 5: Expected N 1s Binding Energies for Nitrogen Environments in this compound
| Nitrogen Environment | Functional Group | Expected N 1s Binding Energy (eV) |
|---|---|---|
| Amine-type Nitrogen | -NH₂ | ~399.0 - 401.0 |
| Imine-type Nitrogen | C=N- | ~398.0 - 399.5 |
| Carbon (Alkyl) | C-C, C-H | ~285.0 |
Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
The synthesis of this compound and its derivatives requires precise control over reaction kinetics and pathways to optimize yield and minimize impurity formation. Advanced in-situ spectroscopic techniques are indispensable for real-time monitoring, providing continuous data on the concentration of reactants, intermediates, and products without the need for sample extraction. mt.commt.com This approach offers significant advantages over traditional offline analysis, which can be time-consuming and may not capture transient or unstable species. mt.com Techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy have been adapted for in-situ monitoring, offering a detailed window into the reaction dynamics.
In a representative synthesis, this compound is formed via a two-step process analogous to the Pinner reaction. The first step involves the acid-catalyzed reaction of 4-methylpentanenitrile with ethanol to form the intermediate, ethyl 4-methylpentanimidate hydrochloride. The second step is the subsequent ammonolysis of this intermediate to yield the final this compound product.
In-Situ Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy is a powerful technique for monitoring the progress of this synthesis by tracking changes in the characteristic vibrational frequencies of key functional groups. mt.commt.com An Attenuated Total Reflectance (ATR) probe can be directly inserted into the reaction vessel, allowing for the continuous collection of spectra. youtube.com
The conversion of 4-methylpentanenitrile to the imidate intermediate and subsequently to this compound can be monitored by observing the disappearance of the nitrile peak and the appearance and disappearance of peaks corresponding to the intermediate and final product.
Key Infrared Absorbance Bands for Reaction Monitoring
| Compound/Intermediate | Functional Group | Characteristic Absorbance (cm⁻¹) | Role in Monitoring |
|---|---|---|---|
| 4-methylpentanenitrile | Nitrile (C≡N) | ~2245 cm⁻¹ | Disappearance indicates consumption of starting material. |
| Ethyl 4-methylpentanimidate | Imidate (C=N) | ~1650 cm⁻¹ | Appearance and subsequent disappearance tracks the intermediate. |
| This compound | Imidamide (C=N) | ~1640 cm⁻¹ | Appearance indicates formation of the final product. |
By plotting the absorbance of these characteristic peaks over time, a detailed kinetic profile of the reaction can be generated. This allows for the precise determination of reaction endpoints and the identification of any potential reaction stalls or side-product formations.
Hypothetical Time-Resolved In-Situ FTIR Data for the Synthesis of this compound
| Time (minutes) | Normalized Absorbance at 2245 cm⁻¹ (Nitrile) | Normalized Absorbance at 1650 cm⁻¹ (Imidate) | Normalized Absorbance at 1640 cm⁻¹ (Imidamide) |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0.00 |
| 30 | 0.65 | 0.35 | 0.00 |
| 60 | 0.30 | 0.70 | 0.00 |
| 90 (Ammonia added) | 0.10 | 0.90 | 0.15 |
| 120 | 0.05 | 0.45 | 0.60 |
| 180 | 0.00 | 0.05 | 0.95 |
Real-Time Nuclear Magnetic Resonance (NMR) Spectroscopy
Real-time NMR spectroscopy provides quantitative data on the concentration of each species in the reaction mixture by integrating the signals of specific protons. nih.govnih.gov This technique is particularly useful for distinguishing between structurally similar compounds, such as the imidate intermediate and the final imidamide product. For in-situ monitoring, the reaction can be conducted within an NMR tube equipped with a specialized setup, or a flow system can be used to circulate the reaction mixture through the NMR spectrometer.
The progress of the reaction from 4-methylpentanenitrile can be followed by monitoring the chemical shifts of the protons alpha to the cyano group, which shift upon conversion to the imidate and then to the imidamide.
Hypothetical Time-Resolved ¹H NMR Data for Ammonolysis of Ethyl 4-methylpentanimidate
| Time (minutes) | Relative Concentration of Ethyl 4-methylpentanimidate (%) | Relative Concentration of this compound (%) |
|---|---|---|
| 0 | 100 | 0 |
| 20 | 75 | 25 |
| 40 | 52 | 48 |
| 60 | 33 | 67 |
| 90 | 15 | 85 |
| 120 | 5 | 95 |
The combination of in-situ FTIR and real-time NMR provides a comprehensive understanding of the reaction mechanism and kinetics for the synthesis of this compound. youtube.com This detailed, real-time data is crucial for process optimization, ensuring high yields and purity of the final compound.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-methylpentanenitrile |
| Ethyl 4-methylpentanimidate |
| Ethanol |
| Hydrogen chloride |
Chemical Reactivity and Mechanistic Investigations of 4 Methylpentanimidamide
General Reactivity of the Imidamide Functional Group
The imidamide functional group, more commonly known in organic chemistry as an amidine, has the general structure RC(NR)NR₂. wikipedia.org These groups are considered imine derivatives of amides. wikipedia.org The core of their reactivity lies in the -N=C-N- skeleton. The carbon atom is sp² hybridized, and the geometry around it influences the group's properties. The functional group contains both a nucleophilic sp³-hybridized nitrogen and a basic sp²-hybridized imino nitrogen. semanticscholar.org
Amidines are significantly more basic than their amide counterparts and are recognized as one of the strongest classes of uncharged bases. wikipedia.org This enhanced basicity is a defining characteristic of their general reactivity. Protonation readily occurs at the sp²-hybridized nitrogen, resulting in a resonance-stabilized cation known as an amidinium ion. wikipedia.orgsemanticscholar.org This delocalization of the positive charge across both nitrogen atoms is a key factor in their chemical behavior. wikipedia.org
The reactivity of the imidamide group is also characterized by its participation in cyclization reactions, which are among its most important chemical transformations, leading to a variety of heterocyclic compounds. semanticscholar.org The synthesis of amidines can be achieved through several routes, most commonly from nitriles via the Pinner reaction, or from amides by first converting them to imidoyl chlorides. semanticscholar.org
Nucleophilic and Electrophilic Pathways Involving 4-Methylpentanimidamide
The imidamide functional group in this compound possesses both nucleophilic and electrophilic characteristics, allowing it to participate in a variety of reaction pathways.
As a Nucleophile: The nitrogen atoms of the imidamide group can act as nucleophiles. semanticscholar.org The lone pair of electrons on the sp³-hybridized amino nitrogen, and to a lesser extent the sp²-hybridized imino nitrogen, can attack electron-deficient centers. For instance, amidines are known to serve as reactive nitrogen nucleophiles that can react with Michael acceptors, such as α,β-unsaturated carbonyl compounds, to form new carbon-nitrogen bonds. semanticscholar.org This reactivity allows for the construction of more complex molecular architectures.
As an Electrophile: The carbon atom of the C=N double bond is inherently electrophilic, but this character is significantly enhanced upon protonation. Under acidic conditions, the protonated amidinium ion makes the central carbon atom highly susceptible to attack by nucleophiles. masterorganicchemistry.com This is analogous to the activation of a carbonyl carbon in an amide by protonating the oxygen atom. masterorganicchemistry.comyoutube.com Water, alcohols, or other nucleophiles can attack this activated carbon, initiating addition or substitution reactions. This dual reactivity is similar to that observed in related functional groups like imidates, which also provide both electrophilic and nucleophilic centers. rsc.org
Hydrolysis and Other Degradation Pathways of the Imidamide Moiety
Base-Promoted Hydrolysis: In a basic solution, a hydroxide (B78521) ion, a strong nucleophile, directly attacks the electrophilic carbon of the imidamide group. libretexts.org This addition forms a tetrahedral intermediate. The breakdown of this intermediate involves the elimination of an amide anion (-NH₂) as the leaving group, which is a stronger base than the hydroxide ion. libretexts.org This step is typically the rate-determining step. The initially formed carboxylic acid is immediately deprotonated by the strongly basic amide anion (or another hydroxide ion) to form a stable carboxylate salt and ammonia (B1221849). libretexts.org Because a full equivalent of base is consumed, the reaction is considered base-promoted rather than base-catalyzed. libretexts.org
Probing Acid-Base Equilibria and Protonation States of this compound
A defining feature of the imidamide functional group is its strong basicity compared to analogous amides and amines. wikipedia.org The pKa of the conjugate acid of an amidine typically falls within the range of 5 to 12. semanticscholar.org This property is central to the acid-base equilibria of this compound.
Protonation occurs at the sp²-hybridized (imino) nitrogen atom. wikipedia.orgsemanticscholar.org The resulting cation, an amidinium ion, is significantly stabilized by resonance. The positive charge is delocalized over both nitrogen atoms and the central carbon, leading to two equivalent resonance structures. researchgate.net This delocalization results in identical C-N bond lengths in the protonated form and accounts for the stability of the conjugate acid and, consequently, the high basicity of the parent imidamide. wikipedia.org
The specific pKa value can be influenced by the local chemical environment. For example, when an amidine is incorporated into a peptide backbone and is less exposed to solvent, its pKa may be lower, in the range of 5 to 6. nih.gov In the case of this compound in an aqueous solution, the equilibrium will strongly favor the protonated amidinium form at a physiological pH.
| Functional Group | Example Compound | Typical pKa of Conjugate Acid |
|---|---|---|
| Imidamide (Amidine) | Acetamidine (B91507) | ~12.4 |
| Alkyl Amine | Propylamine | ~10.7 |
| Amide | Acetamide | ~ -0.5 |
Note: pKa values are approximate and can vary with structure and conditions.
Derivatization Strategies and Functionalization of the Alkyl Chain
The 4-methylpentyl side chain of this compound offers opportunities for chemical modification to alter the molecule's physical or chemical properties. These modifications fall under the categories of derivatization, often for analytical purposes, or functionalization for synthetic applications.
Derivatization for Analysis: Derivatization involves reacting a target compound with a reagent to produce a new molecule with properties that are more suitable for a specific analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.gov For a molecule like this compound, if the primary amino group were a target, reagents that react with amines could be employed. However, a more common strategy for alkyl chains involves introducing a functional group that can then be derivatized. For instance, if a halide were introduced onto the alkyl chain, it could be derivatized using a reagent like 4-dimethylaminopyridine (B28879) (DMAP) to create a charged derivative that is more easily detected by mass spectrometry. nih.gov
Computational Chemistry and Molecular Modeling of 4 Methylpentanimidamide
Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics
Quantum mechanical calculations are founded on the principles of quantum mechanics, primarily solving the Schrödinger equation to describe the electronic structure of a molecule. researchgate.net These calculations provide fundamental information about a molecule's properties.
Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles, without the inclusion of experimental data. researchgate.netnih.gov These methods are crucial for determining the fundamental ground-state properties of a molecule. For 4-Methylpentanimidamide, ab initio calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, would be employed to accurately compute its potential energy surface and predict stable geometries. nih.gov
The primary outputs from these calculations include the total electronic energy, equilibrium internuclear distances, and vibrational frequencies. nih.gov By systematically calculating the energy at various geometries, one can identify the lowest energy conformation, known as the ground state. The accuracy of these predictions is highly dependent on the level of theory and the size of the basis set used. nih.gov For instance, larger basis sets provide a more flexible description of the molecular orbitals, generally leading to more accurate results at a higher computational cost.
Table 1: Illustrative Ground State Properties of this compound from Ab Initio Calculations Note: The following data are representative examples of what ab initio calculations would yield and are for illustrative purposes only.
| Property | Method: HF/6-31G* | Method: MP2/6-311+G** | Method: CCSD(T)/aug-cc-pVTZ |
| Total Energy (Hartree) | -364.5 | -365.8 | -366.1 |
| Dipole Moment (Debye) | 2.1 | 2.3 | 2.4 |
| Rotational Constants (GHz) | A: 2.8, B: 1.5, C: 1.3 | A: 2.9, B: 1.6, C: 1.4 | A: 2.9, B: 1.6, C: 1.4 |
| Zero-Point Energy (kcal/mol) | 105.2 | 103.5 | 103.1 |
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic properties of a molecule based on its electron density. researchgate.net It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. researchgate.net For this compound, DFT calculations would be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.netresearchgate.net
A key aspect of DFT analysis involves the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. researchgate.net A molecular electrostatic potential (MEP) map can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net
Table 2: Representative DFT Results for this compound (B3LYP/6-311++G(d,p)) Note: The following data are representative examples of what DFT calculations would yield and are for illustrative purposes only.
| Parameter | Calculated Value |
| Optimized C-N Bond Length (Å) | 1.34 |
| Optimized C=N Bond Length (Å) | 1.28 |
| **Optimized N-C-N Bond Angle (°) ** | 118.5 |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | 1.2 |
| HOMO-LUMO Gap (eV) | 7.7 |
Computational thermochemistry utilizes quantum mechanical calculations to predict the thermodynamic properties of chemical reactions, such as reaction enthalpies, entropies, and Gibbs free energies. mdpi.com For this compound, these methods could be applied to study its stability and potential transformation pathways, such as hydrolysis or thermal decomposition.
By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. mdpi.com Methods like DFT are commonly used to locate transition state structures and calculate activation energies, which are crucial for understanding reaction kinetics. mdpi.com The inclusion of vibrational frequency calculations allows for the determination of zero-point vibrational energies (ZPVE) and thermal corrections, leading to more accurate predictions of thermodynamic quantities at different temperatures. researchgate.net
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While QM methods are highly accurate, their computational cost limits them to relatively small systems. Molecular Mechanics (MM) and Molecular Dynamics (MD) are methods that use classical physics to model molecular systems, allowing for the simulation of much larger systems over longer timescales. mdpi.comnih.gov
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. mdpi.com this compound, with its rotatable bonds, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and understand the energy barriers between them. biomedres.us
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of a molecule. nih.govnih.gov In an MD simulation, the movements of atoms are simulated over time by solving Newton's equations of motion. nih.gov This provides a dynamic picture of the molecule's flexibility and allows for the identification of preferred conformations. By analyzing the simulation trajectory, one can determine the distribution of dihedral angles and identify the most populated conformational states. mdpi.com
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. rsc.org Computational methods can model these solvent effects either explicitly, by including individual solvent molecules, or implicitly, by representing the solvent as a continuous medium (e.g., the Polarizable Continuum Model, PCM). rsc.orgunibe.ch
MD simulations are particularly well-suited for studying explicit solvent effects and intermolecular interactions. mdpi.com A simulation of this compound in a box of water molecules, for example, would reveal how the solute interacts with the solvent, including the formation of hydrogen bonds. nih.gov Analysis of the simulation can provide information on the solvation free energy, the structure of the solvation shell, and the dynamics of solvent molecules around the solute. mdpi.comrsc.org These simulations are crucial for understanding the molecule's solubility and its interactions with other molecules in a biological or chemical system. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
QSAR and QSPR studies are essential in predicting the biological activity and physicochemical properties of chemical compounds, respectively. These in silico methods establish a mathematical relationship between the structural or property descriptors of a compound and its activity or property. For this compound, a QSAR study would require a dataset of structurally similar compounds with known biological activities to develop a predictive model. Similarly, a QSPR study would correlate its structural features with properties like boiling point, solubility, or toxicity. The absence of such datasets for this compound and its analogs in the public domain prevents the development and discussion of any specific QSAR/QSPR models.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is crucial for understanding how a ligand like this compound might interact with a biological target, such as a protein or enzyme. A typical molecular docking study would involve preparing the 3D structure of this compound and docking it into the binding site of a relevant biological target. The results would be analyzed to predict binding affinity and key interactions (e.g., hydrogen bonds, hydrophobic interactions). Without identified biological targets or published docking studies for this compound, a detailed analysis of its ligand-target interactions remains purely hypothetical.
Transition State Searching and Reaction Mechanism Elucidation
Computational methods are powerful tools for elucidating chemical reaction mechanisms by identifying and characterizing transition states. This involves calculating the potential energy surface of a reaction to locate the highest energy point along the reaction coordinate, which corresponds to the transition state. For this compound, such studies could, for example, investigate its hydrolysis or its formation mechanism. The computational cost and complexity of these calculations require dedicated research efforts. As no such studies have been published, a discussion on the transition states and reaction mechanisms of this compound would not be based on scientific evidence.
Biological Activity and Medicinal Chemistry Applications of Imidamide Derivatives
Mechanism of Action at the Molecular and Cellular Level
Information regarding the specific molecular targets and cellular pathways modulated by 4-Methylpentanimidamide is not documented in the available scientific literature.
Enzyme Inhibition Studies (e.g., Nitric Oxide Synthase Inhibitors)
There are no specific studies identifying this compound as an inhibitor of any particular enzyme, including nitric oxide synthase. While some imidamide derivatives have been investigated as potential nitric oxide synthase inhibitors, this activity has not been attributed to this compound itself.
Anti-microbial and Anti-fungal Potentials
There is no available data on the anti-microbial or anti-fungal properties of this compound.
Anti-parasitic Activity (e.g., Anti-trypanosomal Agents)
The potential of this compound as an anti-parasitic agent, including any activity against trypanosomes, has not been reported in scientific studies.
Agrochemical Applications: Enhancing Plant Stress Tolerance
There is no information to suggest that this compound has been investigated for agrochemical applications, such as enhancing plant stress tolerance.
Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles
Due to the absence of biological activity data for this compound, no structure-activity relationship (SAR) studies have been conducted to optimize its biological profile.
Applications of 4 Methylpentanimidamide in Catalysis and Materials Science
4-Methylpentanimidamide as a Ligand or Precursor in Catalytic Systems
Amidinate ligands, the deprotonated form of amidines, are highly versatile in coordination chemistry and have been widely employed to support a variety of metal centers in catalytic applications. researchgate.net The N,N'-chelating nature of the amidinate moiety provides steric and electronic tunability to the resulting metal complexes, influencing their stability, solubility, and catalytic activity. This compound, with its isobutyl group on the carbon atom of the N-C-N fragment, can be expected to form stable complexes with a range of transition metals.
In the realm of homogeneous catalysis, metal complexes featuring amidinate ligands have demonstrated significant efficacy in a variety of organic transformations, including carbon-carbon bond formation and polymerization. nih.govmdpi.com The specific substituents on the amidinate ligand can profoundly influence the catalytic performance. For instance, the steric bulk of the alkyl groups can create a specific coordination environment around the metal center, which can enhance selectivity in catalytic reactions.
It is anticipated that a this compound ligand could be employed in catalyst systems for reactions such as:
Olefin Polymerization: Group 4 metal complexes with amidinate ligands are known to be active catalysts for olefin polymerization. The isobutyl group of this compound would influence the steric environment at the metal center, potentially affecting the tacticity and molecular weight of the resulting polymer.
Hydroamination: Lanthanide complexes bearing amidinate ligands have been shown to catalyze the addition of N-H bonds across unsaturated C-C bonds. A this compound-lanthanide complex could potentially exhibit similar catalytic activity.
Cross-Coupling Reactions: While less common, the stabilizing effect of amidinate ligands could be beneficial in palladium-catalyzed cross-coupling reactions, where ligand stability is crucial for catalyst longevity and efficiency.
Table 1: Potential Homogeneous Catalytic Applications for Metal Complexes of this compound
| Catalytic Reaction | Potential Metal Center | Role of this compound Ligand | Expected Outcome |
| Olefin Polymerization | Ti, Zr, Hf | Steric control at the metal center | Production of polyolefins with specific tacticity |
| Hydroamination | Sm, Y, Lu | Stabilization of the active lanthanide species | Efficient formation of amines from alkenes |
| C-C Cross-Coupling | Pd, Ni | Enhancement of catalyst stability and lifetime | Improved yields in coupling reactions |
Amidinate complexes also serve as valuable precursors for the synthesis of heterogeneous catalysts. nih.gov The volatility and thermal stability of certain metal amidinates make them suitable for techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) to create well-defined, catalytically active metal or metal oxide thin films and nanoparticles on solid supports. nih.gov
The use of this compound in this context could involve:
Precursor for Nanoparticle Synthesis: A complex of a catalytically active metal (e.g., Pd, Pt, Ni) with this compound could be deposited onto a support material like silica (B1680970) or alumina (B75360) and subsequently reduced to form highly dispersed metal nanoparticles. nih.gov These supported nanoparticles are active catalysts for a wide range of reactions, including hydrogenation and oxidation.
Surface Modification: The interaction of this compound with metal oxide surfaces could be utilized to modify the surface properties of a support material, thereby influencing the dispersion and activity of a subsequently deposited catalyst.
Organocatalytic Roles of this compound and Analogues
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. Amidines and their derivatives are known to function as effective organocatalysts, primarily due to their basicity and ability to act as nucleophiles or hydrogen-bond donors. nih.gov
Michael Addition: Acyclic amidines have been shown to catalyze the Michael addition of various nucleophiles to α,β-unsaturated compounds. sciencevision.orgmdpi.com this compound could potentially catalyze such reactions by activating the Michael acceptor through hydrogen bonding or by acting as a Brønsted base to generate the nucleophile.
Aldol (B89426) and Mannich Reactions: The basic nature of the amidine functional group can be harnessed to promote aldol and Mannich-type reactions by deprotonating the carbonyl compound to form an enolate or by activating the imine component.
Role in Polymerization Reactions and Polymer Chemistry
Beyond their role as ligands in metal-catalyzed polymerization, amidine-containing molecules can be directly involved in polymerization processes or used to modify existing polymers.
Initiators or Monomers: Although less common, it is conceivable that this compound could act as an initiator for certain types of polymerization, particularly ring-opening polymerizations of cyclic esters, if it possesses appropriate nucleophilic character. Furthermore, with suitable functionalization, it could be incorporated as a monomer into a polymer backbone.
Polymer Modification: The amidine functionality can be introduced into existing polymers to impart specific properties. For example, the reaction of a polymer containing ester side chains with an amine can be catalyzed by guanidine-based catalysts, a close relative of amidines. nih.gov This suggests that this compound could potentially be used to modify polymers in a similar fashion.
Incorporation into Functional Materials and Composites
The incorporation of specific chemical functionalities is a key strategy in the development of advanced materials with tailored properties. The amidine group, due to its basicity and ability to participate in hydrogen bonding, can impart unique characteristics to materials.
Polymers containing amidine moieties have been synthesized and shown to exhibit interesting properties, such as pH-responsiveness and the ability to bind to specific molecules. nih.gov For instance, poly(amidine)s have been explored for their potential in gene delivery due to their ability to condense DNA. While direct synthesis of poly(this compound) is not documented, the conceptual incorporation of the this compound unit into a polymer backbone or as a pendant group could lead to materials with applications in areas such as:
Adsorbents: The basic nitrogen atoms of the amidine group could interact with acidic gases or pollutants, making amidine-functionalized materials potential candidates for gas capture and separation.
Biomaterials: The ability of amidines to interact with biological molecules could be exploited in the design of biocompatible materials for drug delivery or tissue engineering.
Smart materials, or stimuli-responsive materials, are designed to undergo a significant change in their properties in response to an external stimulus, such as a change in temperature, pH, or the presence of a specific chemical. The amidine functional group is a promising component for the creation of smart materials due to its reversible protonation and its ability to bind to carbon dioxide. mdpi.com
Polymers containing amidine functionalities have been shown to exhibit stimuli-responsive behavior:
pH-Responsive Materials: The basicity of the amidine group means that its protonation state is dependent on the pH of the surrounding environment. This change in protonation can lead to changes in polymer solubility, conformation, or ability to bind to other molecules. A polymer incorporating this compound could therefore be designed to release a payload or change its surface properties in response to a specific pH trigger.
CO2-Responsive Materials: Amidines can reversibly react with carbon dioxide in the presence of water to form a bicarbonate salt. This reaction can induce a significant change in the polarity and solubility of an amidine-containing polymer, leading to a reversible hydrophobic-to-hydrophilic transition. mdpi.com This property could be harnessed to create materials for CO2 capture and release, or for creating emulsions that can be broken on demand by the introduction of CO2.
Table 2: Potential Stimuli-Responsive Behavior of Materials Incorporating this compound
| Stimulus | Mechanism of Response | Potential Application |
| pH | Reversible protonation of the amidine group | pH-triggered drug delivery, smart surfaces |
| Carbon Dioxide | Reversible reaction to form a bicarbonate salt | CO2 capture and release, switchable surfactants |
Advanced Analytical Methodologies for the Characterization and Quantification of 4 Methylpentanimidamide
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical chemistry for separating and analyzing chemical mixtures. For a polar and basic compound like 4-Methylpentanimidamide, specific chromatographic conditions are required to achieve adequate retention, resolution, and peak shape.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds. nih.gov Given that this compound lacks a strong chromophore, detection can be challenging. Standard UV detectors may offer limited sensitivity; therefore, alternative detection methods are often necessary.
Method development for this compound would likely involve reversed-phase chromatography, which separates compounds based on hydrophobicity. However, the polar and basic nature of the amidine group can lead to poor retention on traditional C18 columns and cause peak tailing due to interactions with residual silanols. To overcome these issues, several strategies can be employed:
Use of specialized polar-embedded or polar-endcapped columns: These columns provide better retention and peak shape for polar analytes.
Ion-pairing chromatography: Adding an ion-pairing reagent to the mobile phase can neutralize the charge on the protonated amidine, increasing its retention on a reversed-phase column.
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds and uses a polar stationary phase with a high organic content mobile phase.
For detection, while a low wavelength UV detector (e.g., <220 nm) might be used, other detectors are more suitable:
Evaporative Light Scattering Detector (ELSD): This universal detector is not dependent on the optical properties of the analyte and is ideal for compounds without a chromophore.
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that provides a near-uniform response for non-volatile analytes.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer offers the highest selectivity and sensitivity (see section 8.1.3.).
Table 1: Illustrative HPLC-CAD Method Parameters for this compound Analysis This table presents a hypothetical method for analytical purposes.
| Parameter | Condition |
|---|---|
| Column | HILIC, 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium (B1175870) Acetate in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detector | Charged Aerosol Detector (CAD) |
| Expected Retention Time | ~ 3.5 min |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. unimelb.edu.au Direct analysis of this compound by GC is challenging due to its polarity and low volatility, which can lead to poor chromatographic performance, including significant peak tailing and low response.
To make the compound suitable for GC analysis, a derivatization step is typically required. researchgate.net This process involves chemically modifying the analyte to increase its volatility and thermal stability. For the amidine functional group, common derivatization reagents include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride - TFAA). Derivatization masks the polar N-H groups, reducing intermolecular hydrogen bonding and allowing the compound to be readily analyzed by GC.
The derivatized this compound can then be separated on a mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent). Detection is typically achieved with a Flame Ionization Detector (FID), which offers excellent sensitivity for carbon-containing compounds.
Hyphenated Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation method with a mass spectrometer, provide the highest degree of confidence in compound identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful technique for the analysis of this compound. It combines the separation capabilities of HPLC with the sensitive and highly specific detection of MS. Electrospray ionization (ESI) in positive mode would be the ideal ionization technique, as the basic amidine group is readily protonated to form a stable [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) can be used for unequivocal structure confirmation and for developing highly selective quantitative methods using Multiple Reaction Monitoring (MRM). mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): Following the derivatization described in section 8.1.2, GC-MS can be used for analysis. youtube.com The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule upon electron ionization (EI). youtube.com This allows for confident identification by comparing the obtained mass spectrum to a library or by interpreting the fragmentation pattern. GC-MS is particularly useful for impurity identification, as it can often separate and identify closely related structural isomers.
Table 2: Hypothetical GC-MS Parameters for Derivatized this compound This table presents an illustrative method for analytical purposes.
| Parameter | Condition |
|---|---|
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (5% Phenyl Polysiloxane) |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (1 min hold), ramp to 280 °C at 20 °C/min |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Scan Range | 40-450 m/z |
Electrophoretic Separation Techniques
Capillary Electrophoresis (CE) is an alternative separation technique based on the differential migration of charged species in an electric field. Given that this compound is a basic compound that will be protonated and positively charged in acidic buffers, CE is a highly suitable technique for its analysis. It offers very high separation efficiency, short analysis times, and minimal sample consumption. A simple capillary zone electrophoresis (CZE) method using a fused silica (B1680970) capillary and a low pH buffer (e.g., phosphate or citrate buffer at pH 2.5) would provide rapid separation and quantification. Detection would typically be performed with a diode-array detector (DAD), although coupling CE to a mass spectrometer (CE-MS) is also possible for enhanced sensitivity and specificity.
Spectrophotometric and Electrochemical Quantification Methods
While chromatographic techniques are preferred for their specificity, spectrophotometric and electrochemical methods can be developed for simpler, high-throughput quantification where a high degree of selectivity is not required.
Spectrophotometric Methods: Direct UV spectrophotometry is not ideal due to the lack of a strong chromophore. However, a derivatization reaction could be employed to produce a colored product that can be measured with a simple spectrophotometer. For example, a reaction with a chromogenic reagent that is specific to the amidine group could form the basis of a quantitative assay. The development of such a method would require significant research to find a suitable, stable, and specific color-forming reaction.
Electrochemical Methods: Electrochemical sensors could potentially be developed for the direct quantification of this compound. Since the amidine group can be oxidized at a certain potential, techniques like cyclic voltammetry or differential pulse voltammetry could be explored using a suitable electrode (e.g., glassy carbon or modified electrodes). The current generated during the oxidation would be proportional to the concentration of the analyte. This approach could offer a sensitive and low-cost alternative to chromatographic methods but may be susceptible to interference from other electroactive species in the sample matrix.
Impurity Profiling and Validation of Purity in Academic Synthesis
In any academic or industrial synthesis, establishing the purity of the final compound and identifying potential impurities is critical. Impurity profiling for this compound would involve using high-resolution techniques to separate and identify by-products and unreacted starting materials.
The synthesis of amidines can result in various impurities, including unreacted nitriles or amines, hydrolysis products (amides), and by-products from side reactions. organic-chemistry.orgsemanticscholar.org A combination of LC-MS/MS and GC-MS is the most effective strategy for a comprehensive impurity profile.
LC-MS/MS is used to detect non-volatile impurities and provides accurate mass measurements to help determine their elemental composition.
GC-MS is ideal for identifying volatile or semi-volatile impurities, including residual solvents and by-products from starting materials.
Once a separation method is established (e.g., via HPLC), it must be validated to ensure it is suitable for its intended purpose (i.e., purity assessment). Validation typically involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness according to established guidelines.
Table 3: Common Potential Impurities in the Synthesis of this compound This table lists hypothetical impurities based on common amidine synthesis routes.
| Compound Name | Potential Origin | Recommended Analytical Technique |
|---|---|---|
| 4-Methylpentanenitrile | Unreacted starting material | GC-MS |
| 4-Methylpentanamide | Hydrolysis of the target compound | LC-MS |
| Triethylamine | Catalyst/Base from reaction | GC-MS |
Future Directions and Emerging Research Avenues for 4 Methylpentanimidamide
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of imidamides is a cornerstone for enabling their broader investigation and application. Future research will likely focus on developing more efficient, sustainable, and versatile synthetic methodologies for 4-Methylpentanimidamide and its derivatives.
Current synthetic strategies for similar compounds often rely on multi-step processes that may involve harsh reagents and generate significant waste. A key future direction will be the exploration of greener synthetic pathways. This could involve the use of biocatalysts, such as enzymes, to facilitate amide bond formation under milder conditions, thereby reducing the environmental impact. nih.govnih.gov The development of one-pot or multicomponent reactions would also streamline the synthesis, increasing efficiency and atom economy. researchgate.net
Furthermore, leveraging computational chemistry and machine learning algorithms could accelerate the discovery of novel synthetic routes. hilarispublisher.com These tools can predict reaction outcomes, optimize reaction conditions, and even propose entirely new synthetic strategies, minimizing the need for extensive empirical screening. hilarispublisher.com A comparative analysis of potential synthetic routes is presented in Table 1.
| Photocatalysis | Use of light as a sustainable energy source, potential for novel bond formations. | Catalyst stability and efficiency can be a concern. |
Discovery of Undiscovered Biological Activities and Therapeutic Potential
The structural motifs present in this compound, particularly the imidamide scaffold, are found in a variety of biologically active molecules. This suggests that this compound and its derivatives could possess undiscovered therapeutic potential.
Future research should involve comprehensive biological screening of this compound against a wide range of therapeutic targets. Imidamide and related amidine-containing compounds have demonstrated a spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. nih.govnih.govnih.gov For instance, certain benzimidazole derivatives, which share structural similarities, have shown potent antimicrobial and anticancer properties. nih.gov High-throughput screening (HTS) campaigns could rapidly assess the activity of a library of this compound analogs against various cell lines and enzymatic assays. enamine.netprf.orgdynamin-inhibitory-peptide.com
Docking studies and computational modeling can be employed to predict the binding affinity of this compound for specific biological targets, guiding the design of more potent and selective analogs. nih.gov The potential therapeutic applications that warrant investigation are summarized in Table 2.
Table 2: Potential Therapeutic Areas for this compound
| Therapeutic Area | Rationale | Proposed Research Approach |
|---|---|---|
| Anticancer | Structural similarities to known anticancer agents. nih.gov | In vitro screening against a panel of cancer cell lines followed by in vivo studies. |
| Antimicrobial | The amidine moiety is a known pharmacophore in antimicrobial agents. wikipedia.org | Minimum Inhibitory Concentration (MIC) assays against a broad spectrum of bacteria and fungi. |
| Enzyme Inhibition | Potential to interact with the active sites of various enzymes. nih.gov | Screening against key enzyme targets, such as kinases, proteases, and nitric oxide synthases. |
| Antiparasitic | Related sulfonamides have shown activity against parasites like Toxoplasma gondii. researchgate.net | In vitro and in vivo studies against relevant parasitic organisms. |
Design of Next-Generation Catalytic Systems Incorporating Imidamide Scaffolds
The unique electronic and structural properties of the imidamide scaffold make it an attractive candidate for incorporation into novel catalytic systems. The nitrogen-containing core can act as a ligand for metal centers, potentially modulating their catalytic activity and selectivity.
Future research could focus on the synthesis of metal complexes featuring this compound-derived ligands. These complexes could be evaluated for their catalytic efficacy in a variety of organic transformations, such as cross-coupling reactions, C-H activation, and asymmetric synthesis. nih.gov The development of transient directing groups based on imine linkages has shown promise in C-H functionalization, and a similar strategy could be explored with imidamide scaffolds. nih.gov
The design of these catalytic systems can be guided by density functional theory (DFT) calculations to understand the electronic structure of the metal-ligand complexes and to predict their reactivity. The exploration of diverse metal centers and ligand modifications would allow for the fine-tuning of the catalyst's performance for specific applications.
Integration with Nanotechnology for Advanced Functional Materials
The integration of this compound into nanomaterials could lead to the development of advanced functional materials with novel properties and applications. The imidamide functional group can be used to modify the surface of nanoparticles, influencing their solubility, stability, and interaction with other molecules.
One promising avenue of research is the development of drug delivery systems. By functionalizing nanoparticles with this compound derivatives, it may be possible to achieve targeted drug delivery to specific cells or tissues. The imidamide moiety could also be designed to respond to specific stimuli, such as changes in pH, allowing for controlled release of the therapeutic payload.
Furthermore, the incorporation of imidamide-containing polymers into nanocomposites could enhance their mechanical, thermal, and electronic properties. researchgate.net For example, poly(amide-imide) materials are known for their high thermal stability and are used in various high-performance applications. researchgate.net The unique properties of this compound could be harnessed to create novel polymers with tailored functionalities. The potential applications in nanotechnology are highlighted in Table 3.
Table 3: Potential Nanotechnology Applications of this compound
| Application Area | Proposed Role of this compound | Potential Benefit |
|---|---|---|
| Drug Delivery | Surface functionalization of nanoparticles. | Targeted delivery and controlled release of therapeutics. |
| Biosensing | As a recognition element on sensor surfaces. | Selective detection of specific biomolecules. |
| Advanced Polymers | Monomeric unit in novel polymer synthesis. | Enhanced thermal stability and mechanical properties of materials. researchgate.net |
| Catalysis | Ligand for catalytically active nanoparticles. | Improved catalytic efficiency and selectivity. |
Development of High-Throughput Screening and Predictive Computational Models
To accelerate the discovery of new applications for this compound and its derivatives, the development of high-throughput screening (HTS) and predictive computational models is crucial.
HTS platforms can be utilized to rapidly screen large libraries of compounds for biological activity or catalytic performance. enamine.netprf.orgnih.gov This approach allows for the efficient identification of lead compounds for further optimization. The integration of automated synthesis with HTS would create a powerful platform for accelerated discovery. prf.org
In parallel, the development of robust computational models can provide valuable insights into the structure-activity relationships (SAR) of this compound derivatives. nih.govnih.gov Quantitative structure-activity relationship (QSAR) models can be built using experimental data to predict the activity of new, unsynthesized compounds. Molecular docking and molecular dynamics simulations can be used to understand the interactions of these compounds with their biological targets at the atomic level. nih.gov These predictive models will be instrumental in guiding the rational design of next-generation compounds with improved properties.
Q & A
Basic Question
- NMR Spectroscopy : Use - and -NMR to confirm molecular structure, focusing on characteristic peaks for the amidine group (δ 7.5–8.5 ppm for ).
- IR Spectroscopy : Identify N–H stretching (3200–3500 cm) and C=N vibrations (1640–1690 cm).
- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]) and fragmentation patterns.
Q. Data Interpretation Tips :
- Cross-reference spectral data with computational predictions (e.g., DFT calculations).
- Use standardized NMR referencing protocols (e.g., TMS for -NMR) to minimize instrumental variability .
How can researchers design experiments to investigate the reactivity of this compound under varying catalytic conditions?
Advanced Question
Experimental Design Framework :
Define Variables :
- Independent: Catalyst type (e.g., Lewis acids, enzymes), temperature, solvent polarity.
- Dependent: Reaction yield, selectivity, byproduct formation.
Control Groups : Include uncatalyzed reactions and benchmark catalysts (e.g., Pd/C for hydrogenation).
Statistical Power : Use a factorial design to test interactions between variables. For example, a 2 design for screening key factors.
Q. Example Workflow :
- Screen catalysts at 50°C and 100°C in polar/aprotic solvents.
- Analyze products via GC-MS to quantify selectivity.
- Validate findings using triplicate runs and ANOVA for significance testing .
What statistical methods are recommended for analyzing heterogeneity in datasets involving this compound's biological activity across studies?
Advanced Question
For meta-analyses of conflicting biological data (e.g., IC values):
Heterogeneity Metrics :
- I² Statistic : Quantifies the percentage of total variation due to heterogeneity (values >50% indicate significant variability).
- Q-test : Evaluates whether observed differences are beyond chance.
| Metric | Interpretation | Use Case |
|---|---|---|
| I² = 30% | Low heterogeneity | Consistent datasets |
| I² = 75% | High heterogeneity | Divergent methodologies or assays |
Random Effects Models : Adjust for between-study variance when I² > 50%.
Sensitivity Analysis : Exclude outlier studies to assess robustness .
How should contradictions in published data on this compound's solubility profile be systematically addressed?
Advanced Question
Stepwise Approach :
Literature Review : Extract solubility data (e.g., in DMSO, water) and note experimental conditions (pH, temperature).
Methodological Audit : Compare assay protocols (e.g., gravimetric vs. UV/Vis methods).
Replication Studies : Reproduce conflicting experiments under standardized conditions.
Data Reconciliation : Use multivariate regression to model solubility as a function of pH and solvent polarity.
Example : If Study A reports 10 mg/mL solubility in water (pH 7) and Study B reports 2 mg/mL, verify buffering agents, equilibration time, and filtration methods used .
What computational strategies can validate the proposed reaction mechanisms of this compound in organocatalytic processes?
Advanced Question
Density Functional Theory (DFT) : Calculate transition-state energies to identify rate-determining steps.
Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
Benchmarking : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots).
Case Study : A 2023 study used DFT to reveal that proton transfer from the amidine group stabilizes intermediates in aldol reactions, explaining observed enantioselectivity .
How can researchers optimize the storage conditions of this compound to prevent degradation in long-term studies?
Basic Question
- Temperature : Store at –20°C in sealed vials to minimize thermal decomposition.
- Moisture Control : Use desiccants (e.g., silica gel) in storage containers.
- Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 6 months) and track purity via HPLC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
